molecular formula C13H16O2 B2509828 Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate CAS No. 22339-45-3

Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate

Cat. No. B2509828
CAS RN: 22339-45-3
M. Wt: 204.269
InChI Key: GYOFMIPAKYRMQS-UHFFFAOYSA-N
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Description

Ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate is a chemical compound with the CAS Number: 1620-02-6 . It has a molecular weight of 220.27 . It is in liquid form .


Physical And Chemical Properties Analysis

Ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate is a liquid at room temperature . It has a molecular weight of 220.27 . The compound is stored at a temperature of 4°C .

Scientific Research Applications

Antibacterial and Antifungal Studies

Derivatives of 2,3-dihydro-1H-inden-1-one, a similar compound to Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate, have been synthesized and studied for their antibacterial and antifungal properties . These compounds have been tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

Antimicrobial Studies

Two 2,3-dihydro-1H-inden-1-one derived fluorinated chalcone scaffolds have been synthesized and studied for their antimicrobial properties . The compounds, (E)-2-(4-(trifluoromethyl)benzylidene)-2,3-dihydro-1H-inden-1-one (TFMBD-1) and (E)-2-(4-(trifluoromethoxy)benzylidene)-2,3-dihydro-1H-inden-1-one (TFMBD-2), were synthesized .

Alzheimer’s Disease Treatment

In a study, twenty-eight novel 2,3-dihydro-1H-inden-1-ones were designed, synthesized, and evaluated as catechol ether-based dual PDE4/AChE inhibitors to treat Alzheimer’s disease . Among these compounds, 12C bearing a 2- (piperidin-1-yl)ethoxy group at the 6-position was found to be effective .

Antiviral Activity

Indole derivatives, which are structurally similar to Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also been found to possess anti-inflammatory activity . This suggests that Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate could potentially be used in the development of new anti-inflammatory drugs .

Anticancer Activity

Compounds containing a 2,3-dihydro-1H-inden-1-one structure exhibit a great profile of pharmacological properties, including anticancer activity . This suggests that Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate could potentially be used in the development of new anticancer drugs .

Safety and Hazards

The safety information available indicates that Ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate has a GHS07 pictogram, with a signal word of "Warning" .

Future Directions

Indole derivatives, which are structurally similar to Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate, have diverse biological activities and have been suggested to have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate and its derivatives could also have potential for further exploration in drug development.

properties

IUPAC Name

ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-15-13(14)9-11-8-7-10-5-3-4-6-12(10)11/h3-6,11H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOFMIPAKYRMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate

CAS RN

22339-45-3
Record name ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOC(=O)CC1(C)CCc2ccccc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of products from Example 131A (0.47 g, 2.3 mmol) in EtOH (20 mL) was added Pd/C (49.5 mg, 0.046 mmol). The reaction mixture was stirred under H2 atmosphere using a balloon until the starting material completely consumed. The mixture was filtered and concentrated under reduced pressure to obtain 0.47 g of the title compound. MS (DCI/NH3) m/z 222 (M+NH4)+.
Name
products
Quantity
0.47 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
49.5 mg
Type
catalyst
Reaction Step Two

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